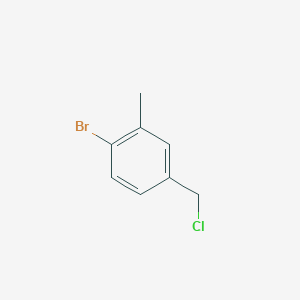

3-Bromobenzylmethylsulfone

カタログ番号 B169642

CAS番号:

153435-84-8

分子量: 249.13 g/mol

InChIキー: ILNDSIUAAUCZED-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-Bromobenzylmethylsulfone is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 . It is a compound that contains a sulfone functional group .

Molecular Structure Analysis

The molecular structure of 3-Bromobenzylmethylsulfone consists of a benzene ring substituted with a bromine atom and a methylsulfonyl group . The InChI code for this compound is 1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 .科学的研究の応用

Analytical Methods for Antioxidants

- The study by Munteanu and Apetrei (2021) discusses various analytical methods used in determining antioxidant activity, which is crucial in food engineering, medicine, and pharmacy. The paper details tests based on the transfer of hydrogen atoms and electrons, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH. These methods, relying on spectrophotometry, could be relevant in researching compounds like 3-Bromobenzylmethylsulfone for their antioxidant properties or interactions (Munteanu & Apetrei, 2021).

Environmental Contaminants Analysis

- Gagliano et al. (2019) review the removal of poly- and perfluoroalkyl substances (PFAS) from water by adsorption, emphasizing the challenges in adsorbent regeneration and the effects of organic matter. This study suggests the application of advanced materials and analytical techniques in environmental remediation, potentially applicable to the study or use of 3-Bromobenzylmethylsulfone in environmental sciences (Gagliano et al., 2019).

Chemistry of Sulfone Compounds

- Kazakova and Vasilyev (2017) analyze the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in various chemical reactions, including electrophilic aromatic substitution and the formation of carbon-heteroatom bonds. Although not directly related, this study underscores the importance of sulfone compounds in synthetic chemistry, which could extend to the applications of 3-Bromobenzylmethylsulfone (Kazakova & Vasilyev, 2017).

Safety And Hazards

特性

IUPAC Name |

1-bromo-3-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNDSIUAAUCZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375760 | |

| Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzylmethylsulfone | |

CAS RN |

153435-84-8 | |

| Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

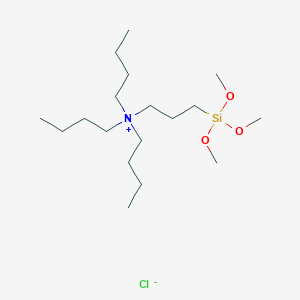

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzyl bromide (5.0 g, 20 mmol) in dry dimethylformamide (50 ml) at room temperature under an atmosphere of argon was treated portionwise with sodium methanesulfinate (2.0 g, 20 mmol) with stirring. The mixture was stirred at room temperature for 16 h, and then at 50° C. for 0.5 h. The reaction mix was allowed to cool to room temperature and then partitioned between ethyl acetate and water. The organic layer was separated and dried over sodium sulfate and the solvent removed under reduced pressure to give an oil which was purified by column chromatography on a 50 g isolute silica sep-pak column eluting from 0-100% ethyl acetate in petroleum ether to give the title compound as an off-white solid (3.34 g, 67%).

Name

Yield

67%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)